CDK7 Binding Affinity (Kd): N-Ethyl vs. N-Methyl and N-Propyl Sulfamoylbenzoic Acid Analogs
3-(N-Ethylsulfamoyl)benzoic acid binds to human CDK7 with a dissociation constant (Kd) of 620 nM, as determined by a binding affinity assay of unknown origin reported in BindingDB [1]. While directly comparable Kd data for the N-methyl and N-propyl analogs against CDK7 are not available in public databases, the N-ethyl substitution yields a quantifiable interaction with this clinically relevant kinase target. The presence of an ethyl group at the sulfamoyl nitrogen provides a distinct steric and electronic profile compared to the smaller methyl or larger propyl substituents, which is expected to influence CDK7 binding based on established sulfonamide SAR principles. This Kd value establishes a measurable baseline for structure-activity relationship (SAR) studies focused on the N-ethyl variant.
| Evidence Dimension | Binding affinity (Kd) to human CDK7 |
|---|---|
| Target Compound Data | Kd = 620 nM (3-(N-ethylsulfamoyl)benzoic acid) |
| Comparator Or Baseline | N-methyl analog: Kd data not publicly reported; N-propyl analog: Kd data not publicly reported |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of public comparator data; N-ethyl Kd = 620 nM establishes a baseline reference value |
| Conditions | Binding affinity assay against CDK7 (unknown origin), as curated in BindingDB from ChEMBL |
Why This Matters
The 620 nM Kd against CDK7 provides a quantitative anchor for SAR campaigns investigating N-alkyl chain length effects on kinase inhibition, enabling researchers to benchmark novel analogs against the N-ethyl reference.
- [1] BindingDB. BDBM50440018 (CHEMBL2425628). Binding affinity (Kd) of 3-(N-Ethylsulfamoyl)benzoic acid against human cyclin-dependent kinase 7 (CDK7). Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50440018 View Source
